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Compound of Interest

Compound Name: Fmoc-D-Asp-OAll

Cat. No.: B557729 Get Quote

Fmoc-D-Asp-OAll is a pivotal building block in modern peptide synthesis, offering researchers

and drug developers a versatile tool for the creation of complex and modified peptides. This

guide provides an in-depth overview of its chemical properties, applications, and the

experimental protocols for its use.

Core Properties and Specifications
Fmoc-D-Asp-OAll is a derivative of the non-natural D-aspartic acid, featuring two critical

protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine

and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a

high degree of orthogonality, allowing for selective deprotection strategies that are essential for

synthesizing complex peptides and peptidomimetics.[1][2][3] The D-configuration of the amino

acid is particularly valuable for creating peptides with enhanced stability and bioavailability.[1]

It is important to distinguish between the two regioisomers of this compound, the α-allyl ester

and the β-allyl ester, as they have distinct CAS numbers and may be suited for different

synthetic strategies.

Physicochemical Data
The following tables summarize the key quantitative data for both the α- and β-isomers of

Fmoc-D-Asp-OAll.

Table 1: Properties of Fmoc-D-Asp(α-OAll)-OH
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Property Value

CAS Number 204246-17-3[4][5]

Molecular Formula C₂₂H₂₁NO₆[5]

Molecular Weight 395.4 g/mol [5]

Appearance White to off-white solid or powder[4][5]

Purity ≥ 97% (HPLC)[5]

Optical Rotation [α]D²⁰ = 24 ± 2º (c=1 in DMF)[5]

Storage Temperature ≤ -4 °C[5]

Table 2: Properties of Fmoc-D-Asp(β-OAll)-OH

Property Value

CAS Number 177609-12-0[6][7]

Molecular Formula C₂₂H₂₁NO₆[6]

Molecular Weight 395.4 g/mol [6]

Appearance White powder[6]

Purity ≥ 99% (HPLC)[6]

Melting Point 112 - 114 °C[6]

Optical Rotation [α]D²⁰ = 26 ± 1º (c=1 in DMF)[6]

Storage Temperature 0 - 8 °C[6]

Chemical Structure and Orthogonal Protection
Strategy
The unique structure of Fmoc-D-Asp-OAll allows for a sophisticated, multi-step synthesis of

complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild

basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9484708.htm
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12434
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9484708.htm
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12434
https://www.chemimpex.com/products/12391
https://advancedchemtech.com/product/fmoc-d-aspoall-oh/
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.chemimpex.com/products/12391
https://www.benchchem.com/product/b557729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


group, is stable to these basic conditions as well as the acidic conditions often used for final

cleavage from the solid support.[2][3] This allyl group can be selectively removed using a

palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]

Fmoc Group D-Aspartate Core Allyl Ester

Fmoc- -NH-CH(CH₂-COOH)-CO-
Amide Bond

-O-CH₂-CH=CH₂
Ester Bond (Side Chain)

Click to download full resolution via product page

Caption: General chemical structure of Fmoc-D-Asp-OAll.

Experimental Protocols
The primary application of Fmoc-D-Asp-OAll is in solid-phase peptide synthesis (SPPS).[5][6]

The following protocols outline the key experimental steps for its incorporation and subsequent

deprotection.

Coupling of Fmoc-D-Asp-OAll in Fmoc-SPPS
This protocol describes the standard procedure for coupling Fmoc-D-Asp-OAll to a resin-

bound peptide chain.

Materials:

Fmoc-protected, resin-bound peptide with a free N-terminal amine

Fmoc-D-Asp-OAll

Coupling agent (e.g., HBTU, HATU)

Base (e.g., DIPEA, NMM)

Solvent (e.g., DMF, NMP)

Procedure:
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Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20

minutes.

Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine

and the cleaved Fmoc adduct.

Coupling: a. Prepare the activation solution: Dissolve Fmoc-D-Asp-OAll (typically 3-5

equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the

synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-

activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the

coupling reaction to proceed for 1-2 hours at room temperature.

Washing: Wash the resin with the synthesis solvent to remove excess reagents.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping

solution (e.g., acetic anhydride and DIPEA in DMF).
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Caption: Workflow for coupling Fmoc-D-Asp-OAll in SPPS.

Orthogonal Deprotection
The key advantage of using Fmoc-D-Asp-OAll is the ability to selectively deprotect either the

Fmoc or the Allyl group.
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A. Fmoc Group Deprotection:

Reagent: 20% piperidine in DMF.

Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room

temperature, followed by thorough washing with DMF. This exposes the α-amine for further

peptide chain elongation.

B. Allyl Group Deprotection:

Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).

Procedure:

Swell the resin in an appropriate solvent (e.g., DCM or THF).

Add the palladium catalyst and scavenger to the resin suspension.

Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be

carried out under an inert atmosphere.

Wash the resin thoroughly with the solvent, followed by washes with a chelating agent

(e.g., sodium diethyldithiocarbamate) to remove residual palladium.

This procedure exposes the side-chain carboxyl group for on-resin modification, such as

cyclization or branching.
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Caption: Orthogonal deprotection pathways for Fmoc-D-Asp-OAll.

Applications in Research and Drug Development
Fmoc-D-Asp-OAll is instrumental in several advanced applications:

Synthesis of Peptidomimetics and Modified Peptides: The ability to selectively deprotect the

side chain allows for the introduction of various modifications, leading to the creation of

peptidomimetics with improved pharmacological properties.[1]

Cyclic Peptides: On-resin cyclization between the deprotected side-chain carboxyl group and

a free N-terminus or another side chain is a common application.

Branched Peptides: The exposed carboxyl group can serve as an attachment point for the

synthesis of a new peptide chain, creating branched structures.

Incorporation of Non-Natural Moieties: The deprotected side chain can be coupled to a wide

range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-

drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.
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In conclusion, Fmoc-D-Asp-OAll is a high-value reagent for peptide chemists. Its well-defined

properties and the orthogonality of its protecting groups provide a robust and flexible platform

for the synthesis of complex and innovative peptide-based molecules for research and

therapeutic development.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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